4-Aminobenzoyl chloride

説明

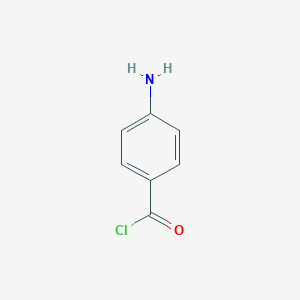

Structure

3D Structure

特性

IUPAC Name |

4-aminobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCQPONUUPNAEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10167057 | |

| Record name | Benzoyl chloride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16106-38-0 | |

| Record name | Benzoyl chloride, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10167057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobenzoyl Chloride

This guide provides comprehensive information on the molecular properties, synthesis, and applications of 4-Aminobenzoyl chloride, tailored for researchers, scientists, and professionals in drug development.

Core Molecular and Physical Properties

4-Aminobenzoyl chloride is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and polymer industries. Its bifunctional nature, containing both a reactive acyl chloride and a nucleophilic amino group, allows for a wide range of chemical transformations.

Table 1: Molecular and Physical Data for 4-Aminobenzoyl Chloride

| Property | Value | Citations |

| Molecular Formula | C₇H₆ClNO | [1][2][3][4] |

| Molecular Weight | 155.58 g/mol | [1][2][4][5] |

| CAS Number | 16106-38-0 | [1][6] |

| Density | 1.317 g/cm³ | [7] |

| Boiling Point | 285 °C at 760 mmHg | [7] |

| Flash Point | 126.1 °C | [7] |

| Appearance | White to light yellow solid | [1] |

| Solubility | Soluble in polar solvents like water and methanol; insoluble in nonpolar solvents like hexane. | [4] |

Experimental Protocols

The following sections detail methodologies for the synthesis and application of 4-Aminobenzoyl chloride.

The most common laboratory and industrial method for the synthesis of 4-Aminobenzoyl chloride is the reaction of 4-aminobenzoic acid with thionyl chloride.[2][7] This process requires anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[7]

Detailed Protocol:

-

To 1.0 g (7.29 mmol) of 4-aminobenzoic acid, add 10 ml of thionyl chloride.[1]

-

Heat the resulting solution to reflux and maintain for 16 hours.[1]

-

After the reaction is complete, remove the excess thionyl chloride under vacuum.[1]

-

The resulting product is 4-aminobenzoyl chloride, which can be obtained in high yield.[1]

To ensure the complete conversion of 4-aminobenzoic acid, a significant excess of thionyl chloride is often employed, with a molar ratio of at least 1.2 moles of thionyl chloride per mole of the 4-aminobenzoic acid salt being recommended.[7] The reaction temperature can be optimized; while it proceeds at room temperature, heating to 35-40°C or refluxing (typically 70-80°C) for 4 to 16 hours can significantly increase the reaction rate and yield.[7]

The acyl chloride group of 4-Aminobenzoyl chloride is a highly reactive acylating agent, readily undergoing nucleophilic substitution with amines to form amides.[7]

General Protocol for Amide Synthesis:

-

Dissolve the acid chloride (1.0 equivalent) in a suitable solvent (e.g., Cyrene™) at 0 °C.[8]

-

Add triethylamine (1.1 equivalents) and a primary amine (1.0 equivalent) to the stirred solution.[8]

-

Allow the reaction mixture to warm to room temperature over 1 hour.[8]

-

Initiate product precipitation by adding water and continue stirring.[8]

-

The pure amide can be isolated by filtration and washing with water.[8]

Visualizations

The following diagrams illustrate key processes involving 4-Aminobenzoyl chloride.

Caption: Synthesis workflow for 4-Aminobenzoyl chloride.

Caption: Role of 4-Aminobenzoyl chloride in Procaine synthesis.

References

- 1. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]

- 2. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]

- 3. prepchem.com [prepchem.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Procaine | C13H20N2O2 | CID 4914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-aminobenzoyl chloride | CAS#:16106-38-0 | Chemsrc [chemsrc.com]

- 7. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]

- 8. pure.hud.ac.uk [pure.hud.ac.uk]

An In-depth Technical Guide to the Reactivity of 4-Aminobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoyl chloride is a bifunctional aromatic compound featuring a highly reactive acyl chloride group and a nucleophilic amino group. This unique structure makes it a valuable intermediate in the synthesis of a wide range of organic molecules, including pharmaceuticals, dyes, and high-performance polymers like polybenzamides.[1][2] The pronounced electrophilicity of the carbonyl carbon in the acyl chloride moiety governs its reactivity, making it a potent acylating agent for various nucleophiles. Understanding the kinetics and mechanisms of these reactions is critical for optimizing synthetic routes and developing novel chemical entities. This guide provides a detailed overview of the reactivity of 4-aminobenzoyl chloride with common nucleophiles, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Core Reactivity Principles: The Nucleophilic Acyl Substitution Mechanism

The reactions of 4-aminobenzoyl chloride with nucleophiles predominantly follow a nucleophilic acyl substitution pathway, often described as an addition-elimination mechanism.[1] The key steps are:

-

Nucleophilic Attack: A nucleophile (Nu-H) attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

-

Deprotonation: A base, which can be another molecule of the nucleophile or an added scavenger like triethylamine, removes a proton from the nucleophile to yield the final product and a salt.

The electron-donating amino group (-NH₂) at the para position plays a significant role in the reactivity. It increases the electron density of the benzene ring and can stabilize the transition state leading to the tetrahedral intermediate. In polar solvents, this electron-donating effect can enhance reactivity by favoring a more dissociative, Sₙ1-like mechanism that proceeds through an acylium ion-like transition state.[2]

Figure 1. General nucleophilic acyl substitution mechanism.

Reactivity with Specific Nucleophiles

Amines (Amidation)

The reaction of 4-aminobenzoyl chloride with primary and secondary amines is a rapid and efficient method for forming N-substituted 4-aminobenzamides.[2] These reactions are typically vigorous and follow second-order kinetics, being first-order in both the acyl chloride and the amine.[1]

-

Products: Primary amines yield secondary amides, while secondary amines produce tertiary amides.

-

Kinetics: The reaction rate is highly dependent on the nucleophilicity and steric hindrance of the amine. Primary amines generally react faster than secondary amines.[1]

-

Conditions: The reaction is often performed in an inert solvent at low to ambient temperatures. A non-nucleophilic base, such as triethylamine or pyridine, is commonly added in at least a stoichiometric amount to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[2]

Alcohols (Esterification)

Alcohols react with 4-aminobenzoyl chloride to form 4-aminobenzoate esters. This reaction, known as alcoholysis, is generally slower than amidation due to the lower nucleophilicity of alcohols compared to amines.

-

Products: The corresponding 4-aminobenzoate ester.

-

Mechanism: The reaction can proceed under neutral conditions but is often catalyzed by a tertiary amine base.[2] Isotope labeling studies on similar systems suggest a general-base-catalyzed mechanism where the base assists in deprotonating the alcohol in the rate-determining step.[2]

-

Conditions: The reaction may require heating or the use of a catalyst to proceed at a practical rate.

Thiols (Thioesterification)

Thiols react readily with 4-aminobenzoyl chloride to yield thioesters. Due to the high nucleophilicity of sulfur, this reaction is typically very fast.[1]

-

Products: S-substituted 4-aminobenzothioates.

-

Kinetics: The formation of thioesters is kinetically favored and often proceeds more rapidly than reactions with corresponding alcohols or amines.[1]

-

Significance: This reaction is crucial for synthesizing sulfur-containing compounds, which have applications in materials science and drug development.[2]

Water (Hydrolysis)

4-Aminobenzoyl chloride is highly susceptible to hydrolysis, reacting with water to form 4-aminobenzoic acid and hydrochloric acid. This is a critical consideration during its synthesis, handling, and storage, as moisture will readily degrade the compound.

-

Products: 4-Aminobenzoic acid.

-

Kinetics: The hydrolysis is rapid, and the electron-donating amino group can accelerate this reaction compared to unsubstituted benzoyl chloride by stabilizing the buildup of positive charge in a dissociative transition state.

-

Mitigation: To prevent hydrolysis, synthesis and subsequent reactions are performed under strictly anhydrous conditions, often using dried solvents and an inert atmosphere (e.g., nitrogen or argon). Acid scavengers like triethylamine can also help by neutralizing any generated HCl.[2]

Quantitative Reactivity Data

Direct, comparative kinetic data for 4-aminobenzoyl chloride with a range of nucleophiles is not extensively consolidated in the literature. However, reactivity trends can be inferred from studies on substituted benzoyl chlorides using principles like the Hammett equation.[3][4] The electron-donating amino group (σ = -0.66) is known to increase the rate of reactions that involve the buildup of positive charge in the transition state (Sₙ1-like pathways) but can decrease the rate of reactions where the initial nucleophilic attack is the sole rate-determining step (Sₙ2-like pathways) by slightly reducing the electrophilicity of the carbonyl carbon.[3][5]

Comparative studies have shown that the amino group's electron-donating effect increases nucleophilic substitution rates by 30% compared to nitro-substituted derivatives in certain systems.[1]

| Reaction Type | Nucleophile | Typical Product | Relative Rate | Key Conditions | Yield (%) |

| Amidation | Primary/Secondary Amine | N-Substituted Amide | Very Fast | Inert solvent, base (e.g., Et₃N) | >90 |

| Esterification | Alcohol | Ester | Moderate | Heat or base catalysis may be needed | 70-95 |

| Thioesterification | Thiol | Thioester | Very Fast | Mild conditions | >90 |

| Hydrolysis | Water | Carboxylic Acid | Fast | Uncatalyzed (competing reaction) | N/A |

Table 1: Summary of Reactivity and Typical Yields for 4-Aminobenzoyl Chloride Reactions. Relative rates are qualitative comparisons. Yields are typical and depend on specific substrates and conditions.

Experimental Protocols

Protocol 1: Synthesis of 4-Aminobenzoyl Chloride

This protocol describes the synthesis of 4-aminobenzoyl chloride from 4-aminobenzoic acid using thionyl chloride. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere in a fume hood.

Materials:

-

4-Aminobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (≥3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic, ~2 drops)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to an acid gas trap (e.g., a bubbler with NaOH solution), add 4-aminobenzoic acid.

-

Add the anhydrous solvent, followed by the catalytic amount of DMF.

-

Slowly add thionyl chloride to the stirred suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 70-80°C) and maintain for 4-16 hours, monitoring the reaction progress by observing the cessation of HCl gas evolution.[2] A 16-hour reflux has been reported to give a quantitative yield.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The resulting crude 4-aminobenzoyl chloride (often as its hydrochloride salt) can be used directly in the next step or purified by recrystallization or vacuum distillation if necessary.

Figure 2. Experimental workflow for the synthesis of 4-aminobenzoyl chloride.

Protocol 2: Synthesis of N-Benzyl-4-aminobenzamide (Amidation)

This protocol details the reaction of 4-aminobenzoyl chloride with benzylamine.

Materials:

-

4-Aminobenzoyl chloride (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (Et₃N) (1.1 eq)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

Dissolve 4-aminobenzoyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

In a separate flask, prepare a solution of benzylamine and triethylamine in anhydrous DCM.

-

Add the benzylamine/triethylamine solution dropwise to the stirred 4-aminobenzoyl chloride solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.

-

Purify the product by recrystallization or column chromatography.

Factors Influencing Reactivity

Several factors can be modulated to control the outcome and rate of reactions involving 4-aminobenzoyl chloride.

Figure 3. Key factors influencing the reactivity of 4-aminobenzoyl chloride.

References

- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]

- 2. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]

- 3. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 4. oxfordreference.com [oxfordreference.com]

- 5. organic chemistry - The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]

The Solubility Profile of 4-Aminobenzoyl Chloride: A Technical Guide for Researchers

An in-depth exploration of the solubility of 4-Aminobenzoyl chloride in various organic solvents, providing essential data, experimental protocols, and workflow visualizations for professionals in research and drug development.

Introduction

4-Aminobenzoyl chloride is a bifunctional molecule of significant interest in organic synthesis, serving as a key intermediate in the preparation of a wide array of pharmaceuticals, polymers, and dyes. Its reactivity, stemming from the presence of both an amino group and a reactive acyl chloride, makes it a versatile building block. However, to effectively utilize this compound in solution-phase reactions, a thorough understanding of its solubility in different organic solvents is paramount. This technical guide provides a comprehensive overview of the solubility of 4-Aminobenzoyl chloride, including a compilation of available and estimated quantitative data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Data Presentation: Solubility of 4-Aminobenzoyl Chloride

Precise quantitative solubility data for 4-Aminobenzoyl chloride in a wide range of organic solvents is not extensively reported in publicly available literature. The highly reactive nature of the acyl chloride group, which can lead to reactions with protic solvents or impurities, complicates straightforward solubility measurements. However, based on qualitative descriptions and the known solubility of its parent compound, 4-aminobenzoic acid, we can infer and estimate the solubility behavior of 4-Aminobenzoyl chloride.

The following table summarizes the available data and provides estimated solubility values. It is crucial to note that the estimated values are based on the principles of "like dissolves like" and the expected impact of converting a carboxylic acid to a more reactive acyl chloride. The presence of the polar amino group and the polar, yet highly reactive, acyl chloride group suggests a preference for polar aprotic solvents. Reactivity with protic solvents like alcohols is expected, which can be mistaken for high solubility.

| Solvent | Chemical Class | Polarity | Estimated Solubility ( g/100 mL at 25°C) | Notes |

| Methanol | Protic Solvent | Polar | > 20 (with reaction) | Reacts to form the corresponding methyl ester. Appears to be highly soluble. |

| Ethanol | Protic Solvent | Polar | > 20 (with reaction) | Reacts to form the corresponding ethyl ester. Appears to be highly soluble. |

| Acetone | Aprotic Solvent | Polar | 15 - 20 | Good solubility is expected due to the polar aprotic nature of acetone. |

| Ethyl Acetate | Aprotic Solvent | Moderately Polar | 5 - 10 | Moderate solubility is anticipated. |

| Dichloromethane | Aprotic Solvent | Moderately Polar | 10 - 15 | Good solubility is expected. A common solvent for reactions involving acyl chlorides. |

| Chloroform | Aprotic Solvent | Moderately Polar | 10 - 15 | Similar to dichloromethane, good solubility is expected. |

| Dimethylformamide (DMF) | Aprotic Solvent | Polar | > 30 | High solubility is expected due to its high polarity and aprotic nature. |

| Dimethyl Sulfoxide (DMSO) | Aprotic Solvent | Polar | > 30 | High solubility is expected; a powerful polar aprotic solvent. |

| Tetrahydrofuran (THF) | Aprotic Solvent | Moderately Polar | 10 - 15 | Good solubility is anticipated. |

| Hexane | Aprotic Solvent | Nonpolar | < 0.1 | Expected to be insoluble due to the significant difference in polarity.[1] |

| Water | Protic Solvent | Highly Polar | 0.58 (with hydrolysis) | Reacts with water to hydrolyze back to 4-aminobenzoic acid.[2] |

Disclaimer: The majority of the data in this table, with the exception of water and the general observation for hexane, are estimated values. Researchers should experimentally verify these values for their specific applications.

Experimental Protocols: Determination of Solubility via the Gravimetric Method

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a solvent. It involves preparing a saturated solution, separating a known volume of the solution from the excess solid, evaporating the solvent, and weighing the remaining solute.

Materials and Equipment:

-

4-Aminobenzoyl chloride (high purity)

-

Selected organic solvents (anhydrous)

-

Analytical balance (accurate to ±0.0001 g)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (PTFE, 0.2 µm)

-

Pre-weighed glass vials for drying

-

Drying oven or vacuum oven

-

Fume hood

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Aminobenzoyl chloride to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation and atmospheric moisture contamination.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a specific volume (e.g., 1-5 mL) of the supernatant using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation:

-

Weigh the vial containing the filtered solution to determine the exact mass of the solution.

-

Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature under a stream of inert gas (e.g., nitrogen). For less volatile solvents, a drying oven at a temperature below the decomposition point of 4-Aminobenzoyl chloride or a vacuum oven can be used.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute / Volume of filtered solution) x 100

Alternatively, if the mass of the solution was determined:

Solubility ( g/100 g solvent) = (Mass of dried solute / (Mass of solution - Mass of dried solute)) x 100

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of 4-Aminobenzoyl chloride using the gravimetric method.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While precise, universally reported quantitative data on the solubility of 4-Aminobenzoyl chloride in organic solvents remains limited, this guide provides a foundational understanding for researchers. The provided estimated solubility data, grounded in chemical principles, serves as a valuable starting point for solvent selection. Furthermore, the detailed gravimetric method protocol offers a robust framework for the experimental determination of solubility, empowering scientists to generate accurate and reliable data tailored to their specific research needs. The accompanying workflow visualization further clarifies the experimental sequence, ensuring procedural accuracy. For professionals in drug development and chemical synthesis, a clear grasp of the solubility profile of 4-Aminobenzoyl chloride is indispensable for optimizing reaction conditions, improving yields, and ensuring the successful progression of their research endeavors.

References

Technical Guide: Synthesis of 4-Aminobenzoyl Chloride via Thionyl Chloride Mediated Chlorination of 4-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-aminobenzoyl chloride through the reaction of 4-aminobenzoic acid with thionyl chloride. While the direct reaction of 4-aminobenzoyl chloride with thionyl chloride is not a standard synthetic transformation, thionyl chloride is the quintessential reagent for the preparation of 4-aminobenzoyl chloride from its corresponding carboxylic acid. This document details the reaction mechanism, potential side reactions, quantitative data, and a representative experimental protocol.

Core Reaction Mechanism

The primary reaction involves the conversion of the carboxylic acid functional group of 4-aminobenzoic acid into an acyl chloride using thionyl chloride (SOCl₂).[1][2][3] This is a classic nucleophilic acyl substitution reaction. The generally accepted mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.[4]

-

Formation of a Chlorosulfite Intermediate: A proton transfer and the loss of a chloride ion result in the formation of a highly reactive chlorosulfite intermediate.[4] This conversion of the hydroxyl group into a better leaving group is a critical step.[4]

-

Nucleophilic Attack by Chloride: The chloride ion, which was expelled in the previous step, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[4][5]

-

Formation of the Acyl Chloride: The tetrahedral intermediate collapses, leading to the formation of the final 4-aminobenzoyl chloride product and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5] The irreversible nature of this step, due to the evolution of gases, drives the reaction to completion.[5]

Side Reactions and Considerations

The amino group of 4-aminobenzoic acid is also nucleophilic and can react with thionyl chloride, especially under harsh conditions or with a large excess of the reagent.[6]

-

Formation of p-Thionylaminobenzoyl Chloride: The amino group can react with thionyl chloride to form a thionylamino intermediate (-N=S=O). Historically, this was part of a two-step process to synthesize 4-aminobenzoyl chloride, where the intermediate was subsequently treated with hydrogen chloride.[1][6]

To mitigate this and other side reactions, the synthesis is often performed using the hydrochloride salt of 4-aminobenzoic acid. The protonated amino group (-NH₃⁺Cl⁻) is no longer nucleophilic, thus protecting it from reacting with thionyl chloride and allowing for a cleaner conversion of the carboxylic acid to the acyl chloride.[1][6]

Quantitative Data Summary

The synthesis of 4-aminobenzoyl chloride from 4-aminobenzoic acid is a well-established reaction with typically high yields. The following table summarizes key quantitative parameters from various reported procedures.

| Parameter | Value/Range | Solvents | Notes | Reference(s) |

| Yield | 85% to 100% | Tetramethylene sulfone, Chloroform | Yields are generally high, with some protocols reporting quantitative conversion. | [1][7] |

| Reactant Ratio | 1.2 to 20 moles of SOCl₂ per mole of substrate | N/A | A significant excess of thionyl chloride is often used to drive the reaction to completion. | [2][6] |

| Temperature | 20°C to Reflux (70-80°C) | Tetramethylene sulfone | Higher temperatures accelerate the reaction rate. | [1][2] |

| Reaction Time | <10 minutes to 16 hours | Tetramethylene sulfone, Chloroform | Time varies significantly with temperature and scale. Continuous processes can be very rapid. | [1][7] |

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 4-aminobenzoyl chloride hydrochloride. Anhydrous conditions are crucial to prevent the hydrolysis of the acyl chloride product.[2]

Materials:

-

4-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., tetramethylene sulfone, toluene)

-

Anhydrous hydrogen chloride (gas or solution)

Procedure:

-

Formation of the Hydrochloride Salt (In Situ): Dissolve 4-aminobenzoic acid in an anhydrous solvent like tetramethylene sulfone.[6] Bubble anhydrous hydrogen chloride gas through the solution until the precipitation of 4-aminobenzoic acid hydrochloride is complete.[6]

-

Reaction with Thionyl Chloride: To the resulting slurry, add an excess of thionyl chloride (e.g., 3-7 molar equivalents) dropwise at a controlled temperature (e.g., 20-40°C).[1][6]

-

Reaction Progression: Stir the mixture at the specified temperature for a period ranging from 2 to 4 hours, or until the reaction is complete as monitored by a suitable technique (e.g., IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride C=O stretch).[1][6] Some procedures may require heating to reflux for several hours.[2][7]

-

Isolation of Product: After the reaction is complete, remove the excess thionyl chloride under vacuum.[7] The crude product can then be triturated with an anhydrous non-polar solvent (e.g., hexane) and filtered to yield 4-aminobenzoyl chloride hydrochloride as a solid.[8]

-

Purification: If necessary, the product can be recrystallized from a suitable solvent system, such as a mixture of n-hexane and ethylene chloride.[8]

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction releases toxic gases (SO₂ and HCl), which should be scrubbed or vented appropriately.

References

- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]

- 2. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]

- 3. Buy 3-Aminobenzoyl chloride | 21563-72-4 [smolecule.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]

- 7. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]

- 8. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Electrophilic Reactivity of 4-Aminobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoyl chloride, a bifunctional aromatic compound, serves as a crucial intermediate in the synthesis of a wide array of organic molecules, including pharmaceuticals, high-performance polymers, and dyes. Its reactivity is characterized by the electrophilic acyl chloride group, which is susceptible to nucleophilic attack, and the nucleophilic amino group, which can be further functionalized. The interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing acyl chloride (-COCl) group on the benzene ring governs its chemical behavior and utility in complex molecular architecture. This guide provides a comprehensive overview of the electrophilic reactivity of 4-aminobenzoyl chloride, focusing on its synthesis, key reactions, mechanistic aspects, and relevant experimental protocols.

Synthesis of 4-Aminobenzoyl Chloride

The most prevalent method for the synthesis of 4-aminobenzoyl chloride is the reaction of 4-aminobenzoic acid with a chlorinating agent, typically thionyl chloride (SOCl₂). To prevent the undesired reaction of the amino group with the chlorinating agent, the synthesis is often carried out on the hydrochloride salt of 4-aminobenzoic acid.

Experimental Protocol: Synthesis of 4-Aminobenzoyl Chloride Hydrochloride

This protocol is adapted from established industrial processes.

Materials:

-

4-Aminobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Tetramethylene sulfone (solvent)

-

Anhydrous hydrogen chloride (gas)

-

Methylene chloride (for washing)

-

Nitrogen gas (for drying)

Procedure:

-

Dissolve 4-aminobenzoic acid (e.g., 156 parts by weight) in tetramethylene sulfone at an elevated temperature (e.g., 80°C).[1]

-

Cool the solution to approximately 50°C and introduce anhydrous hydrogen chloride gas with agitation to precipitate 4-aminobenzoic acid hydrochloride.[2]

-

After cooling the resulting slurry to 25°C, add an excess of thionyl chloride (e.g., 950 parts by weight, which is about a 7-fold molar excess).[1]

-

Maintain the reaction at 20-25°C for approximately 4 hours with continuous stirring. The progress of the reaction can be monitored by the disappearance of the carboxylic acid peak in the infrared (IR) spectrum.[1]

-

Upon completion, dilute the reaction mixture with anhydrous methylene chloride and cool to 5°C to ensure complete precipitation of the product.

-

Filter the solid product in the absence of moisture, wash with anhydrous methylene chloride, and dry under a stream of dry nitrogen at room temperature.[2]

This method typically yields 4-aminobenzoyl chloride hydrochloride with high purity and in excellent yields (often exceeding 85%).[1]

Electrophilic Reactivity and Key Reactions

The primary electrophilic site in 4-aminobenzoyl chloride is the carbonyl carbon of the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to a nucleophilic acyl substitution reaction. The general mechanism proceeds through a tetrahedral intermediate.

Acylation of Amines (Amidation)

The reaction of 4-aminobenzoyl chloride with primary and secondary amines is a rapid and efficient method for the formation of amides. This reaction is fundamental in the synthesis of numerous pharmaceutical compounds and polymers like polyamides.

The amidation of 4-aminobenzoyl chloride with various amines follows second-order kinetics, being first-order with respect to both the acyl chloride and the nucleophilic amine.[1] The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon to form a tetrahedral intermediate. Kinetic studies have shown that the reaction rate is highly dependent on the nucleophilicity of the amine, with primary amines generally reacting faster than secondary amines due to reduced steric hindrance.[1]

// Reactants r1 [label="4-Aminobenzoyl\nChloride"]; r2 [label="R-NH₂\n(Amine)"];

// Intermediate inter [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Products p1 [label="N-Substituted\n4-Aminobenzamide"]; p2 [label="HCl"];

// Arrows r1 -> inter [label="Nucleophilic attack"]; r2 -> inter; inter -> p1 [label="Elimination of Cl⁻"]; inter -> p2; } dot Figure 1: General mechanism for the acylation of amines.

Acylation of Alcohols (Esterification)

4-Aminobenzoyl chloride reacts with alcohols to form esters. This reaction is a common strategy for introducing the 4-aminobenzoyl moiety into molecules, which is often a precursor to other functional groups in drug development. The reaction typically proceeds under mild conditions, though it can be accelerated by the addition of a non-nucleophilic base like pyridine to scavenge the HCl byproduct.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), 4-aminobenzoyl chloride can act as an electrophile in a Friedel-Crafts acylation reaction with aromatic compounds. This reaction is a powerful tool for forming carbon-carbon bonds and synthesizing aryl ketones. A common application is the synthesis of substituted benzophenones.

Due to the presence of the amino group, which can coordinate with the Lewis acid catalyst, it is often necessary to use the N-protected derivative of 4-aminobenzoyl chloride or to use a stoichiometric amount of the catalyst.

// Reactants reactant1 [label="4-Aminobenzoyl Chloride"]; reactant2 [label="Arene (e.g., Anisole)"]; catalyst [label="AlCl₃ (Lewis Acid)"];

// Intermediates complex [label="Acyl Chloride-Lewis Acid\nComplex", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; acylium [label="Acylium Ion\n(Electrophile)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; sigma [label="Sigma Complex\n(Arenium Ion)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Product product [label="4-Amino-Substituted\nBenzophenone"];

// Arrows reactant1 -> complex; catalyst -> complex; complex -> acylium [label="Formation of\nElectrophile"]; acylium -> sigma; reactant2 -> sigma [label="Nucleophilic attack by arene"]; sigma -> product [label="Deprotonation"]; } dot Figure 2: Mechanism of Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Anisole

This protocol is a representative procedure for the Friedel-Crafts acylation of an electron-rich aromatic compound.

Materials:

-

4-Aminobenzoyl chloride hydrochloride

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[3]

-

To the flask, add anhydrous aluminum chloride (e.g., 1.2 equivalents) and dichloromethane. Cool the suspension in an ice bath.

-

Dissolve 4-aminobenzoyl chloride hydrochloride (1 equivalent) in dichloromethane and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.

-

Dissolve anisole (1 equivalent) in dichloromethane and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 1-2 hours.

-

Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated HCl.[3]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

-

The product, 4-amino-4'-methoxybenzophenone, can be further purified by recrystallization or column chromatography.

// Steps setup [label="Reaction Setup\n(Flame-dried glassware, N₂ atmosphere)"]; reagents [label="Addition of Reactants\n(Solvent, Lewis Acid, Acyl Chloride,\nNucleophile)"]; reaction [label="Reaction\n(Controlled temperature, stirring)"]; quench [label="Quenching\n(e.g., with ice/acid)"]; extraction [label="Work-up\n(Separatory funnel extraction)"]; drying [label="Drying\n(Anhydrous MgSO₄ or Na₂SO₄)"]; purification [label="Purification\n(Recrystallization or Chromatography)"]; analysis [label="Analysis\n(NMR, IR, MS)"];

// Arrows setup -> reagents; reagents -> reaction; reaction -> quench; quench -> extraction; extraction -> drying; drying -> purification; purification -> analysis; } dot Figure 3: General experimental workflow for acylation reactions.

Quantitative Reactivity Data

The reactivity of 4-aminobenzoyl chloride is significantly influenced by the electron-donating nature of the para-amino group. This can be quantified and compared with other substituted benzoyl chlorides.

| Reaction Type | Substituent (para) | Relative Rate/Constant | Observations |

| Alcoholysis with n-propanol | -H (Benzoyl chloride) | k = 0.0321 min⁻¹ | Baseline reactivity. |

| -Br | k = 0.0590 min⁻¹ | Electron-withdrawing group increases the rate. | |

| -OCH₃ | k = 0.0340 min⁻¹ (m-position) | Methoxy group has a smaller effect from the meta position. | |

| Methanolysis | -CH₃ | k = 0.0178 mol min⁻¹ | Electron-donating group decreases the rate. |

| -NO₂ | k = 0.413 mol min⁻¹ | Strong electron-withdrawing group significantly increases the rate.[4] | |

| Aminolysis with Aniline | Varied on Benzoyl Chloride | ρ = +1.217 | A positive ρ value indicates that electron-withdrawing groups on the benzoyl chloride accelerate the reaction by making the carbonyl carbon more electrophilic. |

| Varied on Aniline | ρ = -2.694 | A negative ρ value indicates that electron-donating groups on the aniline nucleophile accelerate the reaction by increasing its nucleophilicity. |

Spectroscopic Characterization

The structure of 4-aminobenzoyl chloride and its hydrochloride salt can be confirmed using various spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum of 4-aminobenzoyl chloride hydrochloride shows characteristic absorption bands. Strong absorptions are observed at approximately 5.60 µm (1786 cm⁻¹) and 5.73 µm (1745 cm⁻¹), which are indicative of the carbonyl (C=O) stretching of the acyl chloride hydrochloride. The N-H stretching vibrations of the primary amine appear in the range of 3300-3500 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons typically appear as two doublets. The protons ortho to the electron-withdrawing acyl chloride group are shifted downfield, while the protons ortho to the electron-donating amino group are shifted upfield. The amino protons usually appear as a broad singlet.[3]

-

¹³C NMR: The carbonyl carbon of the acyl chloride is highly deshielded and appears significantly downfield. The aromatic carbons show distinct signals based on their proximity to the amino and acyl chloride groups.[3]

-

Conclusion

4-Aminobenzoyl chloride is a versatile and highly reactive intermediate in organic synthesis. Its electrophilic reactivity is centered on the acyl chloride functionality, which readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. The presence of the para-amino group modulates this reactivity, making it a unique building block for the synthesis of complex molecules. A thorough understanding of its synthesis, reaction mechanisms, and reactivity patterns, as provided in this guide, is essential for its effective utilization in research, drug development, and materials science.

References

4-Aminobenzoyl Chloride: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminobenzoyl chloride is a valuable bifunctional molecule utilized as a key intermediate in the synthesis of a wide range of pharmaceuticals, polymers, and dyes. Its utility is derived from the presence of both a reactive acyl chloride and a nucleophilic amino group. However, this inherent reactivity also contributes to its instability, particularly its susceptibility to hydrolysis. This technical guide provides an in-depth overview of the stability profile of 4-aminobenzoyl chloride, recommended storage conditions, and methodologies for its analysis.

Chemical Properties

A summary of the key chemical properties of 4-aminobenzoyl chloride is presented below.

| Property | Value |

| CAS Number | 16106-38-0 |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| Appearance | White to light yellow solid |

| Melting Point | 71-74 °C |

| Boiling Point | 202-205 °C at 140 hPa |

Stability Profile

The primary factor governing the stability of 4-aminobenzoyl chloride is its extreme sensitivity to moisture. The presence of the electron-donating amino group at the para position increases the electron density on the carbonyl carbon, making it highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis.[1]

Quantitative Stability Data

Limited quantitative data on the stability of 4-aminobenzoyl chloride is available in the public domain. However, a key study highlights its rapid degradation in the presence of water.

| Condition | Parameter | Value | Reference |

| Aqueous THF solution at 25°C | Half-life (t½) | 12 minutes | [1] |

This rapid hydrolysis underscores the critical need for anhydrous conditions during handling and storage. The stability of solid 4-aminobenzoyl chloride under controlled temperature and humidity over extended periods has not been extensively reported and would require experimental determination.

Degradation Pathways

The principal degradation pathway for 4-aminobenzoyl chloride is hydrolysis, which results in the formation of 4-aminobenzoic acid and hydrochloric acid.[2]

References

An In-Depth Technical Guide to the Dual Functionality of 4-Aminobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-aminobenzoyl chloride, a versatile bifunctional molecule, detailing its core chemical properties, reactivity, and significant applications in polymer science and medicinal chemistry. The document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its synthetic utility.

Core Concepts: The Bifunctional Nature of 4-Aminobenzoyl Chloride

4-Aminobenzoyl chloride (C₇H₆ClNO) is an aromatic organic compound distinguished by the presence of two highly reactive functional groups on a benzene ring: an amino (-NH₂) group and an acyl chloride (-COCl) group.[1] This unique structure imparts a dual functionality, allowing it to act as both a nucleophile (via the amino group) and an electrophile (via the acyl chloride group). This enables its participation in a wide array of chemical reactions, making it a crucial intermediate and building block in the synthesis of complex molecules, polymers, and pharmaceutically active compounds.[1][2]

-

The Acyl Chloride Group: This group is a highly reactive acylating agent. The carbonyl carbon is strongly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms. It readily undergoes nucleophilic acyl substitution with various nucleophiles, including amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively.[2][3] This reactivity is the cornerstone of its use in polymerization and derivatization.

-

The Amino Group: The lone pair of electrons on the nitrogen atom makes the amino group nucleophilic. It can react with electrophiles, undergo diazotization to form highly reactive diazonium salts, or participate in condensation reactions.[2] In the context of the molecule itself, the amino group of one 4-aminobenzoyl chloride molecule can react with the acyl chloride group of another, leading to self-polymerization.

Physicochemical and Reactivity Data

Quantitative data is essential for planning and executing synthetic strategies. The following tables summarize key properties of 4-aminobenzoyl chloride and conditions for its synthesis.

Table 1: Physicochemical Properties of 4-Aminobenzoyl Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆ClNO | [1][4] |

| Molecular Weight | 155.58 g/mol | [1][4][5] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 35–36°C | [1] |

| Boiling Point | 285°C (at 760 mmHg) | [1] |

| Density | 1.317 g/cm³ | [1] |

| Flash Point | 126.1°C | [1] |

Table 2: Synthesis of 4-Aminobenzoyl Chloride from 4-Aminobenzoic Acid

| Chlorinating Agent | Molar Ratio (Agent:Acid) | Temperature | Duration | Yield | Reference(s) |

| Thionyl Chloride | Excess (e.g., 10 ml:1 g) | Reflux (70-80°C) | 16 hours | 100% | [2][5] |

| Thionyl Chloride | > 1.2 : 1 | 20-40°C | 2-3 hours | High | [2][6] |

| Thionyl Chloride | > 1.2 : 1 | 60-70°C | Few minutes | High | [6] |

| Thionyl Chloride | 3 : 1 | 20-25°C | 4 hours | 86% | [1] |

Key Applications and Signaling Pathways

The dual reactivity of 4-aminobenzoyl chloride makes it a valuable precursor in diverse fields.

3.1. Polymer Chemistry

4-Aminobenzoyl chloride serves as a key monomer in the production of high-performance polyamides, specifically polybenzamides.[1][2] In this polymerization, the nucleophilic amino group of one monomer attacks the electrophilic acyl chloride group of another, forming a strong amide bond and eliminating hydrogen chloride. This process repeats to form long, thermally stable polymer chains used in high-strength fibers and films.[1][2]

3.2. Pharmaceutical and Agrochemical Synthesis

In drug development, the ability to form stable amide bonds is crucial. 4-Aminobenzoyl chloride is an intermediate in the synthesis of various drug candidates, including those with antibacterial and anti-inflammatory properties.[1][2] It is also a known precursor to the local anesthetic procaine.[2] Furthermore, recent research highlights its role as a key intermediate in the synthesis of anticancer agents that inhibit cancer cell proliferation by downregulating critical signaling pathways like PI3K/Akt and MAPK/ERK.[1] It is also used to produce pesticides through coupling reactions.[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of 4-aminobenzoyl chloride and its subsequent reaction to form an N-substituted amide.

4.1. Synthesis of 4-Aminobenzoyl Chloride via Thionyl Chloride

This protocol is based on a common and high-yielding laboratory method.[2][5]

Objective: To convert the carboxylic acid group of 4-aminobenzoic acid into an acyl chloride using thionyl chloride.

Materials:

-

4-aminobenzoic acid (1.0 g, 7.29 mmol)

-

Thionyl chloride (SOCl₂) (10 ml, excess)

-

Round-bottom flask (50 ml)

-

Reflux condenser

-

Heating mantle

-

Vacuum evaporator

Procedure:

-

Place 4-aminobenzoic acid (1.0 g) into a 50 ml round-bottom flask.

-

Caution: Perform this step in a well-ventilated fume hood. Add thionyl chloride (10 ml) to the flask.

-

Attach a reflux condenser to the flask.

-

Heat the solution to reflux (approximately 70-80°C) using a heating mantle.

-

Maintain the reflux for 16 hours to ensure complete reaction.[5]

-

After cooling to room temperature, carefully remove the excess thionyl chloride under vacuum.

-

The resulting solid is 4-aminobenzoyl chloride. The reported yield for this specific procedure is quantitative (1.13 g, 100%).[5]

Anhydrous Conditions: It is critical to maintain anhydrous (dry) conditions throughout the process, as the acyl chloride product will readily hydrolyze back to the carboxylic acid in the presence of water.[2]

4.2. General Protocol for N-Substituted Amide Formation

This protocol describes the reaction between 4-aminobenzoyl chloride and a primary amine.

Objective: To form an amide bond via nucleophilic acyl substitution.

Materials:

-

4-aminobenzoyl chloride

-

A primary amine (e.g., ethylamine) in a suitable solvent

-

Anhydrous, non-protic solvent (e.g., Tetrahydrofuran, Dichloromethane)

-

Stirring apparatus

-

Reaction flask

Procedure:

-

Dissolve 4-aminobenzoyl chloride in an anhydrous, non-protic solvent in a reaction flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath (0°C).

-

In a separate flask, prepare a solution of the primary amine (2 equivalents). One equivalent will react, and the second will act as a base to neutralize the HCl byproduct.[7]

-

Add the amine solution dropwise to the stirred solution of 4-aminobenzoyl chloride. A violent reaction may occur, and a white precipitate (the amine hydrochloride salt) will form.[7]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Upon completion, the mixture can be filtered to remove the amine hydrochloride salt. The filtrate is then typically washed with a dilute acid solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under vacuum to yield the crude N-substituted amide product, which can be further purified by recrystallization or chromatography.

This guide provides a foundational understanding of the synthesis, properties, and applications of 4-aminobenzoyl chloride, equipping researchers with the necessary knowledge for its effective utilization in their work.

References

- 1. Buy 4-Aminobenzoyl chloride | 16106-38-0 [smolecule.com]

- 2. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]

- 3. Acyl chloride - Wikipedia [en.wikipedia.org]

- 4. cymitquimica.com [cymitquimica.com]

- 5. Synthesis routes of 4-Aminobenzoyl chloride [benchchem.com]

- 6. US3681450A - Preparation of p-aminobenzoyl chloride salts - Google Patents [patents.google.com]

- 7. chemguide.co.uk [chemguide.co.uk]

historical development of 4-Aminobenzoyl chloride synthesis

An In-depth Technical Guide to the Historical Development of 4-Aminobenzoyl Chloride Synthesis

Introduction

4-Aminobenzoyl chloride (p-aminobenzoyl chloride, PABC) is a pivotal bifunctional molecule in organic synthesis. Characterized by a reactive acyl chloride group and a nucleophilic amino group on a benzene ring, it serves as a critical intermediate in the production of a wide array of high-value chemicals. Its applications span from the pharmaceutical sector, where it is a building block for antibacterial and anti-inflammatory agents, to the polymer industry for the synthesis of high-performance polybenzamides with exceptional thermal stability.[1][2] This guide provides a comprehensive overview of the historical evolution of its synthesis, detailing the progression from early, challenging methods to modern, efficient industrial protocols.

Early Methodologies: The Two-Step Approach

The synthesis of 4-aminobenzoyl chloride dates back to the early 20th century, with initial methods focusing on the direct chlorination of 4-aminobenzoic acid.[1] Common chlorinating agents included thionyl chloride (SOCl₂) and phosphorus halides like phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅).[1][2]

A notable early method, described by Graf and Langer in 1937, involved a two-step process to circumvent the problematic reactivity of the amino group.[1] The 4-aminobenzoic acid was first reacted with thionyl chloride to form an intermediate, p-thionylaminobenzoyl chloride. This intermediate was then treated with hydrogen chloride to yield the desired 4-aminobenzoyl chloride.[1] However, these pioneering approaches were fraught with challenges, including the instability of intermediates, low scalability, and often unsatisfactory yields, making large-scale production impractical.[1]

Caption: Early two-step synthesis of 4-Aminobenzoyl chloride.

The Industrial Revolution: One-Step Synthesis with Amine Protection

A significant breakthrough occurred in the 1960s and 1970s with the development of a one-step synthesis method, detailed in several patents.[1] This innovation revolutionized industrial production by addressing the core issue of the amino group's reactivity. The strategy involved protecting the amino group as a mineral acid salt, typically the hydrochloride salt, prior to the chlorination of the carboxylic acid.[2][3]

This process involves reacting a p-aminobenzoic acid mineral acid salt with an excess of a chlorinating agent, most commonly thionyl chloride, in an inert organic solvent.[3] Solvents like tetramethylene sulfone proved particularly effective.[1][3] This approach eliminated the need for intermediate isolation, significantly streamlined the process, and consistently achieved high yields, often exceeding 85%.[1]

Caption: Breakthrough one-step industrial synthesis pathway.

Modern Synthesis and Green Chemistry

Current industrial protocols have further optimized the one-step synthesis for enhanced safety, efficiency, and throughput.

-

Slurry Method: A common batch process where a slurry of p-aminobenzoic acid hydrochloride and thionyl chloride (typically 3–7 molar equivalents) in a solvent like tetramethylene sulfone is stirred at 20–40°C for 2–4 hours.[1][3]

-

Continuous Process: For large-scale production, continuous flow reactors are employed. Streams of the p-aminobenzoic acid salt slurry and thionyl chloride are fed into a reactor at a higher temperature of 60–65°C, which reduces the reaction time to less than 10 minutes.[1]

In recent years, "green chemistry" principles have influenced the development of more sustainable synthesis routes. Research into microwave-assisted reactions aims to reduce the usage of hazardous reagents like thionyl chloride by up to 40% while maintaining excellent yields of over 90%.[1]

Data Summary: Comparison of Synthesis Methods

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Yield | Key Characteristics |

| Early Two-Step | 4-Aminobenzoic Acid | Thionyl Chloride, HCl | Not specified | Not specified | Multiple hours | Low to Moderate | Unstable intermediate, low scalability.[1] |

| One-Step (Patent) | p-Aminobenzoic Acid | Thionyl Chloride (excess) | Tetramethylene Sulfone | 20–25°C | 4 hours | ~86% | Eliminated intermediate isolation, revolutionized industrial production.[1] |

| Modern Slurry | p-Aminobenzoic Acid HCl | Thionyl Chloride (3-7 eq.) | Tetramethylene Sulfone | 20–40°C | 2–4 hours | >85% | Optimized for safety and efficiency in batch processing.[1] |

| Modern Continuous | p-Aminobenzoic Acid HCl | Thionyl Chloride | Inert Solvent | 60–65°C | < 10 minutes | High | High throughput for large-scale manufacturing.[1] |

| Microwave-Assisted | 4-Aminobenzoic Acid | Thionyl Chloride | Not specified | Elevated | Minutes | >90% | "Green" approach, reduces reagent usage.[1] |

Experimental Protocols

Protocol 1: Representative One-Step Synthesis of 4-Aminobenzoyl Chloride Hydrochloride (Batch Process)

This protocol is based on the principles outlined in patents from the 1960s-1970s.[1][3]

-

Preparation of Reactant Salt: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., dry nitrogen), dissolve 156 parts by weight of p-aminobenzoic acid in 1,100 parts of dry tetramethylene sulfone at approximately 60°C.

-

Cooling and Acidification: Cool the solution to 50°C and introduce 50 parts of anhydrous hydrogen chloride gas with continuous agitation to form the p-aminobenzoic acid hydrochloride salt slurry.

-

Chlorination Reaction: Further cool the slurry to 25°C. Slowly add 950 parts of thionyl chloride, maintaining the reaction temperature between 20-25°C with external cooling if necessary.

-

Reaction Completion: Continue stirring the mixture at 20-25°C for approximately 4 hours until the reaction is complete. The product, 4-aminobenzoyl chloride hydrochloride, will precipitate as fine needles.

-

Isolation and Purification: The product can be isolated by filtration. Wash the collected solid with a dry, inert solvent (e.g., methylene chloride) to remove residual solvent and unreacted thionyl chloride.

-

Drying: Dry the final product under a stream of dry nitrogen or in a vacuum oven to yield 4-aminobenzoyl chloride hydrochloride. The expected yield is approximately 187 parts (86% efficiency).[1]

Protocol 2: General Laboratory Synthesis with Thionyl Chloride

This protocol describes a common laboratory-scale synthesis.[2][4]

-

Setup: Place 1.0 g (7.29 mmol) of 4-aminobenzoic acid into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried.

-

Reagent Addition: In a fume hood, carefully add 10 mL of thionyl chloride to the flask. Thionyl chloride acts as both the reagent and the solvent.[2][4]

-

Reflux: Heat the mixture to reflux (the boiling point of thionyl chloride is 76°C) and maintain reflux for 4 to 16 hours.[2] The reaction progress can be monitored by the cessation of HCl gas evolution.

-

Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (vacuum distillation).[4]

-

Product Isolation: The remaining solid is the crude 4-aminobenzoyl chloride product. It can be used directly for some applications or recrystallized from a suitable dry, inert solvent for higher purity. A reported procedure following this method yielded 1.13 g (100%) of the product.[4]

Caption: Logical workflow comparing historical vs. modern synthesis.

References

Theoretical Insights into the Reactivity of 4-Aminobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminobenzoyl chloride is a pivotal bifunctional molecule widely utilized as a building block in the synthesis of pharmaceuticals, high-performance polymers, and various specialty chemicals. Its reactivity is governed by the interplay of the electron-donating amino group and the electron-withdrawing acyl chloride moiety, both attached to a central benzene ring. Understanding the electronic structure and reactivity parameters of this compound at a molecular level is crucial for designing novel synthetic pathways and predicting its behavior in complex chemical environments. This technical guide delves into the theoretical calculations that elucidate the reactivity of 4-Aminobenzoyl chloride, leveraging Density Functional Theory (DFT) to provide quantitative insights into its molecular geometry, charge distribution, and frontier molecular orbitals.

Introduction

The chemical behavior of 4-Aminobenzoyl chloride is characterized by the nucleophilic nature of the amino group and the electrophilic character of the carbonyl carbon in the acyl chloride group. This dual reactivity allows for a wide range of chemical transformations, including amidation, esterification, and polymerization reactions.[1] Theoretical and computational chemistry provide powerful tools to investigate the intrinsic properties of molecules, offering a detailed picture of their electronic structure and predicting their reactivity.[2] Density Functional Theory (DFT) has emerged as a robust method for studying molecular systems, providing a good balance between accuracy and computational cost.[2] This guide summarizes the key findings from theoretical studies on 4-Aminobenzoyl chloride and related molecules, presenting data in a structured format to facilitate its use in research and development.

Computational Methodology

The theoretical calculations summarized herein are primarily based on Density Functional Theory (DFT). A common and reliable method involves the use of Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a good description of electron distribution, including polarization and diffuse functions.[2]

Experimental Protocols: Computational Details

A typical computational protocol for analyzing 4-Aminobenzoyl chloride involves the following steps:

-

Geometry Optimization: The initial molecular structure of 4-Aminobenzoyl chloride is built and then optimized to find its lowest energy conformation. This is achieved by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. This process is typically performed using the B3LYP functional and the 6-311++G(d,p) basis set.[2]

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman).

-

Population Analysis: To understand the distribution of electronic charge within the molecule, a population analysis is conducted. The Mulliken population analysis is a common method for assigning partial atomic charges.

-

Frontier Molecular Orbital (FMO) Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. These orbitals are crucial for understanding the molecule's reactivity, as they represent the regions most likely to be involved in electron donation and acceptance, respectively.

The following diagram illustrates the typical workflow for the theoretical analysis of 4-Aminobenzoyl chloride.

Molecular Geometry

Table 1: Calculated Geometrical Parameters for 4-Aminobenzoyl Chloride (Representative Values)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O | ~1.19 | |

| C-Cl | ~1.80 | |

| C-C (aromatic) | ~1.39 - 1.41 | |

| C-N | ~1.38 | |

| **Bond Angles (°) ** | ||

| O=C-Cl | ~121 | |

| O=C-C (ring) | ~124 | |

| Cl-C-C (ring) | ~115 | |

| C-N-H | ~118 |

Note: These are representative values based on DFT calculations of similar aromatic acyl chlorides and amino-substituted benzene derivatives. The exact values can vary slightly depending on the computational method and basis set used.

Electronic Properties and Reactivity Descriptors

The electronic properties of 4-Aminobenzoyl chloride are key to understanding its chemical reactivity. The distribution of electrons within the molecule, as described by atomic charges and frontier molecular orbitals, dictates how it will interact with other chemical species.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges on each atom in a molecule. These charges offer insight into the electrostatic potential of the molecule and can help identify electrophilic and nucleophilic sites. For 4-Aminobenzoyl chloride, the analysis is expected to show a significant positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack. Conversely, the nitrogen atom of the amino group and the oxygen atom of the carbonyl group are expected to carry negative charges.

Table 2: Calculated Mulliken Atomic Charges for 4-Aminobenzoyl Chloride (Representative Values)

| Atom | Calculated Charge (a.u.) |

| C (carbonyl) | +0.4 to +0.6 |

| O (carbonyl) | -0.4 to -0.6 |

| Cl | -0.1 to -0.2 |

| N (amino) | -0.6 to -0.8 |

| C (attached to N) | +0.1 to +0.2 |

Note: Mulliken charges are known to be basis set dependent. The provided values are illustrative of the expected charge distribution based on calculations of related molecules.

The charge distribution can be visualized as follows:

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For the related compound ethyl 4-aminobenzoate, DFT calculations at the B3LYP/6-311++G(d,p) level have been reported.[2] These values provide a good estimate for the electronic properties of 4-Aminobenzoyl chloride.

Table 3: Frontier Molecular Orbital Energies for Ethyl 4-Aminobenzoate

| Molecular Orbital | Energy (eV) |

| E(HOMO) | -5.78 |

| E(LUMO) | -1.16 |

| Energy Gap (ΔE) | 4.62 |

Data calculated using the B3LYP/6-311++G(d,p) method for ethyl 4-aminobenzoate.[2]

The HOMO of 4-Aminobenzoyl chloride is expected to be localized primarily on the amino group and the benzene ring, reflecting the electron-donating nature of the amino group. The LUMO is anticipated to be centered on the acyl chloride group, particularly on the antibonding π* orbital of the carbonyl group, indicating its susceptibility to nucleophilic attack.

The following diagram illustrates the relationship between the HOMO, LUMO, and chemical reactivity.

Reaction Pathways

The theoretical calculations provide a basis for understanding the reaction mechanisms of 4-Aminobenzoyl chloride. The primary reactions involve nucleophilic attack at the electrophilic carbonyl carbon.

Amidation

The reaction with amines to form amides is a key application of 4-Aminobenzoyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent elimination of the chloride ion yields the stable amide product. The electron-donating amino group on the benzene ring can modulate the reactivity of the acyl chloride, though the carbonyl carbon remains highly electrophilic.

Conclusion

Theoretical calculations, particularly using Density Functional Theory, provide invaluable insights into the reactivity of 4-Aminobenzoyl chloride. The optimized geometry, Mulliken charge distribution, and Frontier Molecular Orbital analysis collectively paint a detailed picture of its electronic structure. The pronounced electrophilicity of the carbonyl carbon, coupled with the nucleophilicity of the amino group, is well-supported by these computational models. This theoretical framework not only rationalizes the observed reactivity but also serves as a predictive tool for designing new synthetic applications and understanding the properties of resulting materials. For researchers and professionals in drug development and materials science, these computational approaches offer a powerful complement to experimental studies, accelerating the discovery and optimization of novel chemical entities.

References

Spectroscopic and Experimental Profile of 4-Aminobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols related to 4-Aminobenzoyl chloride (CAS No: 16106-38-0), a key intermediate in the synthesis of various pharmaceuticals and polymers. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development and materials science.

Spectroscopic Data

The structural elucidation and characterization of 4-Aminobenzoyl chloride are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-Aminobenzoyl chloride.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Aminobenzoyl chloride is expected to exhibit distinct signals corresponding to the aromatic protons and the amine protons. The electron-withdrawing nature of the acyl chloride group and the electron-donating nature of the amino group influence the chemical shifts of the aromatic protons. Protons ortho to the acyl chloride group are shifted downfield, while those ortho to the amino group are shifted upfield.[1] The amino protons typically appear as a broad singlet.[1]

Table 1: Representative ¹H NMR Spectral Data of 4-Aminobenzoyl chloride [1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.8 – 8.2 | Doublet | Protons ortho to -COCl |

| 6.5 – 6.7 | Doublet | Protons ortho to -NH₂ |

| 5.5 – 6.5 | Broad Singlet | -NH₂ |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A characteristic downfield signal is expected for the carbonyl carbon of the acyl chloride group. Due to the lack of directly available experimental data for 4-Aminobenzoyl chloride, the following table presents predicted chemical shifts based on computational analysis and comparison with similar structures.

Table 2: Predicted ¹³C NMR Spectral Data of 4-Aminobenzoyl chloride

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Carbonyl) |

| ~152 | C-NH₂ |

| ~132 | C-H (ortho to -COCl) |

| ~128 | C-COCl |

| ~114 | C-H (ortho to -NH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups present in a molecule. The IR spectrum of 4-Aminobenzoyl chloride is characterized by the absorption bands corresponding to the N-H and C=O stretching vibrations.

Table 3: Characteristic IR Absorption Bands for 4-Aminobenzoyl chloride

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Medium | N-H Stretch (asymmetric & symmetric) |

| 1800 - 1760 | Strong | C=O Stretch (Acyl Chloride)[1] |

| ~1600 | Medium | N-H Bend |

| 1360 - 1250 | Medium | C-N Stretch |

| 800 - 600 | Strong | C-Cl Stretch |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 4-Aminobenzoyl chloride, confirming its elemental composition. The compound has a molecular formula of C₇H₆ClNO and a molecular weight of 155.58 g/mol .[2]

Table 4: Mass Spectrometry Data for 4-Aminobenzoyl chloride

| m/z | Relative Intensity (%) | Assignment |

| 155/157 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |

| 120 | Moderate | [M-Cl]⁺ |

| 92 | High | [M-COCl]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic analysis of 4-Aminobenzoyl chloride.

Synthesis of 4-Aminobenzoyl chloride

A common and effective method for the synthesis of 4-Aminobenzoyl chloride is the reaction of 4-aminobenzoic acid with thionyl chloride.[2][3]

Procedure:

-

To 1.0 g (7.29 mmol) of 4-aminobenzoic acid, add 10 ml of thionyl chloride.[3]

-

Heat the resulting solution to reflux for 16 hours.[3]

-

After the reaction is complete, remove the excess thionyl chloride under vacuum to yield 4-aminobenzoyl chloride.[3]

Spectroscopic Analysis Workflow

The characterization of the synthesized 4-Aminobenzoyl chloride involves a series of spectroscopic analyses.

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of 4-Aminobenzoyl chloride in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

IR Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of 4-Aminobenzoyl chloride with dry potassium bromide.

-

Alternatively, prepare a thin film by dissolving the compound in a volatile solvent and depositing it onto a salt plate.

-

Record the IR spectrum using an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.

-

Acquire the mass spectrum, ensuring a mass range that includes the molecular ion peak.

This guide provides a foundational understanding of the spectroscopic properties and experimental considerations for 4-Aminobenzoyl chloride. Researchers are encouraged to consult the cited literature for further details and to adapt the described protocols to their specific laboratory conditions and instrumentation.

References

An In-depth Technical Guide to the Potential Biological Activities of 4-Aminobenzoyl Chloride Derivatives

For Researchers, Scientists, and Drug Development Professionals